molecular formula C11H18Cl3NO3 B2726188 Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate CAS No. 2248315-22-0

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate

Cat. No.: B2726188
CAS No.: 2248315-22-0
M. Wt: 318.62
InChI Key: TXYJSIIVLDEIEM-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18Cl3NO3 and a molecular weight of 318.63 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a trichloromethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trichloromethyl compounds under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The purification process may include recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield tert-butyl 4-oxo-4-(trichloromethyl)piperidine-1-carboxylate, while reduction of the trichloromethyl group can produce tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the trichloromethyl group.

    Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: Similar structure but has a methyl group instead of a trichloromethyl group.

Uniqueness

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential interactions with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJSIIVLDEIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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